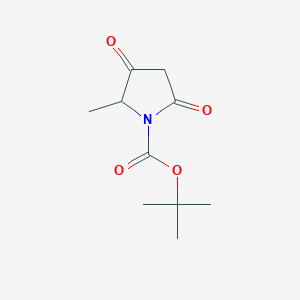

N-Boc-5-methylpyrrolidine-2,4-dione

Description

Significance of Pyrrolidine-2,4-dione (B1332186) Scaffolds in Modern Organic Chemistry

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products and pharmacologically important molecules. researchgate.net The pyrrolidine-2,4-dione moiety, also known as a tetramic acid derivative, is of particular interest due to its presence in a wide range of biologically active compounds. These scaffolds are known to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org

The utility of the pyrrolidine scaffold is enhanced by its three-dimensional nature, which arises from the sp³-hybridized carbon atoms in the ring. This non-planar structure allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.gov The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the biological profile of a molecule, making the development of stereoselective synthetic methods for these scaffolds a key area of research. nih.gov

Strategic Role of the N-tert-Butoxycarbonyl (N-Boc) Protecting Group in Pyrrolidine Chemistry

The N-tert-butoxycarbonyl (N-Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for selective reactions to be carried out at other positions of the molecule without affecting the protected nitrogen atom.

The N-Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step syntheses. In the context of N-Boc-5-methylpyrrolidine-2,4-dione, the Boc group serves to modulate the reactivity of the pyrrolidine nitrogen, preventing unwanted side reactions and allowing for controlled functionalization of the dione (B5365651) portion of the molecule.

Overview of the Compound's Position within Heterocyclic Building Block Chemistry

This compound is classified as a heterocyclic building block, a class of compounds that serve as starting materials for the synthesis of more complex molecules. These building blocks are designed to contain key structural features and functional groups that can be readily modified or incorporated into larger structures.

The presence of the pyrrolidine-2,4-dione core provides a foundation for the synthesis of a variety of derivatives. The methyl group at the 5-position introduces a specific stereocenter, which can be crucial for the biological activity of the final product. The N-Boc group, as previously discussed, provides a means of controlling the reactivity of the molecule. The dione functionality offers multiple sites for further chemical transformations, such as alkylations, acylations, and condensations, making this compound a versatile and valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate |

| CAS Number | 1450828-51-9 |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

This data is compiled from publicly available information from chemical suppliers and may vary between batches and suppliers.

Properties

IUPAC Name |

tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of N Boc 5 Methylpyrrolidine 2,4 Dione

Chemical Transformations of the Pyrrolidine-2,4-dione (B1332186) Ring System

The pyrrolidine-2,4-dione ring system, also known as a tetramic acid derivative, is a versatile scaffold in organic synthesis. The presence of two carbonyl groups and an acidic methylene (B1212753) group at the C3 position dictates its reactivity. The formation of such rings can be achieved through methods like Dieckmann cyclization. researchgate.net

The primary site for chemical transformations on the pyrrolidine-2,4-dione ring, once formed, is the C3 position. The methylene group at C3 is flanked by two carbonyl groups, rendering its protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

Common transformations at the C3 position of pyrrolidine-2,4-dione systems include:

Condensation Reactions: The active methylene group can undergo condensation with aldehydes and orthoformates. For instance, 1,5-diphenylpyrrolidine-2,4-dione (B14431305) reacts with ethyl orthoformate to yield a 3-ethoxymethylene derivative. This intermediate can be further reacted with nucleophiles like hydrazine (B178648) and amines to introduce various substituents at the C3 position. researchgate.net

Alkylation and Acylation: The enolate generated at C3 can be alkylated or acylated to introduce new carbon-carbon or carbon-heteroatom bonds.

For N-Boc-5-methylpyrrolidine-2,4-dione, the N-Boc group, being electron-withdrawing, can influence the acidity of the C3 protons. However, the fundamental reactivity of the active methylene group is expected to be retained, allowing for similar C3-functionalization strategies.

Reactions and Cleavage Mechanisms of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Acid-Mediated N-Boc Deprotection and Byproduct Management

The cleavage of the N-Boc group is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) or methanol. The deprotection mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen of the Boc group by the acid.

Fragmentation of the protonated intermediate to release the free amine (as its ammonium (B1175870) salt), carbon dioxide, and a stable tert-butyl cation.

The tert-butyl cation can be quenched by a nucleophilic solvent or can eliminate a proton to form isobutylene (B52900) gas.

A potential complication of this deprotection method is the reaction of the highly electrophilic tert-butyl cation with other nucleophilic sites in the substrate or the reaction mixture. To prevent these unwanted side reactions, scavengers are often added to the reaction mixture. Common scavengers include anisole (B1667542) and thioanisole, which effectively trap the tert-butyl cation.

| Acid | Solvent | Scavenger (Example) | Byproducts |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Anisole | tert-butyl trifluoroacetate, CO2 |

| Hydrochloric Acid (HCl) | Methanol, Dioxane | Thioanisole | Isobutylene, CO2, tert-butyl chloride |

| Phosphoric Acid (H3PO4) | Water/Organic co-solvent | - | Isobutylene, CO2, phosphate (B84403) salts |

| p-Toluenesulfonic Acid (pTSA) | Dichloromethane/Tetrahydrofuran | - | Isobutylene, CO2, p-toluenesulfonate salts |

The use of less volatile and corrosive acids like phosphoric acid or p-toluenesulfonic acid is gaining traction as a greener alternative to TFA. researchgate.net

Selective Functionalization at the Pyrrolidine (B122466) Nitrogen after N-Boc Removal

Upon removal of the N-Boc group, the secondary amine of the 5-methylpyrrolidine-2,4-dione (B3189997) is liberated. This free amine is a nucleophile and can readily undergo a variety of functionalization reactions, allowing for the introduction of diverse substituents at the nitrogen atom. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The choice of reaction conditions for these functionalizations must take into account the other functional groups present in the molecule, namely the dione (B5365651) system.

Stereoselective Reactions Involving the Methyl Substituent at the 5-Position

The methyl group at the C5 position of this compound introduces a chiral center into the molecule. The stereochemistry of this center can have a significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction.

While specific studies on the diastereoselective reactions of this compound are not extensively reported, the principles of asymmetric synthesis suggest that the C5-methyl group can direct the approach of reagents to other parts of the ring. For example, in reactions involving the enolate at C3, the methyl group can sterically hinder one face of the molecule, leading to a preferential attack of an electrophile from the less hindered face. This would result in the formation of one diastereomer in excess over the other.

The degree of diastereoselectivity would depend on several factors, including the size of the C5-substituent, the nature of the incoming electrophile, the reaction temperature, and the solvent. In related pyrrolidine systems, the stereocenter at C2 or C5 has been shown to effectively control the stereochemistry of newly formed stereocenters. researchgate.netacs.orgacs.org

Functional Group Interconversions and Post-Synthetic Modifications on the Pyrrolidine Dione Scaffold

Beyond the reactions at the C3 position and the N-terminus, the pyrrolidine-2,4-dione scaffold allows for other functional group interconversions and post-synthetic modifications. These modifications can be used to further diversify the structure and properties of the molecule.

Potential modifications include:

Reduction of Carbonyl Groups: Selective reduction of one or both carbonyl groups could lead to the corresponding hydroxy-pyrrolidinones or diols. The choice of reducing agent would be crucial to achieve selectivity.

Ring Transformations: Under certain conditions, the pyrrolidine ring itself can undergo transformations. For example, ring-opening reactions could be initiated by nucleophilic attack at one of the carbonyl carbons. Ring contraction or expansion reactions, although less common, could also be envisioned under specific catalytic conditions. rsc.orgnih.gov

Modifications of C3-Substituents: Once a functional group has been introduced at the C3 position, it can be further modified. For example, an ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other derivatives.

These post-synthetic modifications significantly expand the chemical space accessible from the this compound building block.

Applications of N Boc 5 Methylpyrrolidine 2,4 Dione in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block in Medicinal Chemistry

The pyrrolidine (B122466) ring is a prevalent scaffold in a vast number of biologically active compounds and approved drugs. nih.gov The inherent chirality of N-Boc-5-methylpyrrolidine-2,4-dione makes it an exceptionally useful building block in medicinal chemistry, where stereochemistry plays a crucial role in determining the efficacy and selectivity of a drug. nih.govnih.gov The presence of a stereogenic center allows for the synthesis of enantiomerically pure molecules, which is critical as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov

The sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional structure that can effectively explore the pharmacophore space, a key consideration in modern drug design. nih.gov This non-planar "pseudorotation" of the ring allows for precise spatial orientation of substituents, influencing how a molecule interacts with its biological target. nih.gov Medicinal chemists leverage this feature of pyrrolidine-based building blocks like this compound to design novel drug candidates with improved binding affinity and specificity. nih.govnih.govsigmaaldrich.com

The tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom is another key feature that enhances the utility of this compound. It provides stability during various synthetic transformations and can be readily removed under specific conditions, allowing for further functionalization of the pyrrolidine nitrogen. This strategic use of a protecting group is a fundamental aspect of multi-step organic synthesis.

Integration into Complex Heterocyclic Architectures

The pyrrolidine-2,4-dione (B1332186) scaffold of this compound serves as a valuable starting point for the construction of more intricate heterocyclic systems. The dione (B5365651) functionality offers multiple reactive sites that can be selectively targeted to build fused or spirocyclic ring systems. These complex architectures are often found in natural products and medicinally important compounds.

For instance, the carbonyl groups can undergo various condensation reactions with dinucleophiles to form new heterocyclic rings. The methylene (B1212753) group adjacent to the carbonyls can be functionalized, providing another handle for ring annulation. The ability to use this building block to create diverse and complex molecular frameworks is a significant advantage in the quest for novel chemical entities with unique biological properties. The development of synthetic methodologies that allow for the efficient incorporation of such building blocks into larger, more complex structures is an active area of research. researchgate.netebi.ac.ukethz.ch

Precursor for Bioactive Molecules and Pharmacological Scaffolds

The pyrrolidine-2,5-dione scaffold, a close relative of the 2,4-dione, has been identified as a valuable framework in the development of anticonvulsant drugs. nih.gov Research has shown that substituents at the 3-position of the pyrrolidine-2,5-dione ring significantly influence the anticonvulsant activity. nih.gov This highlights the importance of the substitution pattern on the pyrrolidine ring for biological activity.

Similarly, this compound can serve as a key precursor for a variety of bioactive molecules. nih.govnih.govsigmaaldrich.comresearchgate.netnih.gov The inherent chirality and functional handles of this compound allow for the systematic modification of its structure to create libraries of new compounds for biological screening.

Design and Synthesis of Derivatives for Biological Evaluation

The design and synthesis of derivatives based on a core scaffold is a cornerstone of medicinal chemistry. nih.govorgsyn.org Starting from this compound, chemists can introduce a wide range of substituents at various positions of the pyrrolidine ring. This allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of a lead compound. nih.gov

For example, the methyl group at the 5-position can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a biological target. The dione functionality can be derivatized to introduce different functional groups, potentially leading to new interactions with the target protein. The ability to generate a diverse set of derivatives from a single chiral building block is a powerful strategy in the drug discovery process. nih.govnih.govsigmaaldrich.com

Role in the Development of Organocatalysts and Ligands

Chiral pyrrolidine derivatives are well-established as effective organocatalysts and ligands in asymmetric synthesis. The proline-catalyzed alpha-amination of aldehydes is a classic example of the power of chiral pyrrolidine-based catalysts. Given its chiral nature and the presence of a protected nitrogen atom, this compound holds potential as a precursor for the development of novel organocatalysts and ligands. bldpharm.com

The Boc-protected nitrogen can be deprotected and subsequently functionalized with various catalytic moieties. The stereocenter at the 5-position can induce chirality in chemical reactions, making it a valuable component in the design of asymmetric catalysts. The development of new catalysts and ligands is essential for advancing the field of organic synthesis, enabling the efficient and selective production of complex chiral molecules. bldpharm.com

Analytical and Spectroscopic Characterization of N Boc 5 Methylpyrrolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular framework of N-Boc-5-methylpyrrolidine-2,4-dione and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. For N-Boc protected pyrrolidine (B122466) derivatives, characteristic signals are observed for the tert-butoxycarbonyl (Boc) group, typically a singlet around 1.4-1.6 ppm, and for the protons on the pyrrolidine ring. rsc.org The chemical shifts and splitting patterns of the ring protons are influenced by their substitution and stereochemistry. For instance, in a related N-Boc-pyrrolidinone, the protons of the pyrrolidine ring appear as multiplets in the region of 2.0 to 4.0 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum of an N-Boc-pyrrolidine derivative will show distinct signals for the carbonyl carbons of the dione (B5365651) and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring. rsc.orgresearchgate.net The carbonyl carbons typically resonate at the downfield end of the spectrum. For example, in various N-Boc-amino acid derivatives, the carbonyl carbon of the Boc group appears around 153-155 ppm. rsc.orgresearchgate.net The chemical shifts of the pyrrolidine ring carbons provide insight into the substitution pattern. chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower sensitivity, can offer direct information about the nitrogen environment within the pyrrolidine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic effects of the neighboring carbonyl and Boc groups.

The analysis of NMR data is often supported by two-dimensional techniques such as COSY, HSQC, and HMBC, which help to establish correlations between protons and carbons, further solidifying the structural assignment. The presence of rotamers due to the amide bond of the Boc group can sometimes lead to the observation of multiple sets of signals in the NMR spectra, providing information on the conformational dynamics of the molecule in solution. frontiersin.org

Table 1: Representative NMR Data for N-Boc-pyrrolidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.4 - 1.6 | singlet | tert-butyl protons (Boc) |

| ¹H | 2.0 - 4.0 | multiplet | Pyrrolidine ring protons |

| ¹³C | 28.0 - 28.5 | quartet | tert-butyl methyl carbons (Boc) |

| ¹³C | 80.0 - 83.0 | singlet | tert-butyl quaternary carbon (Boc) |

| ¹³C | 152.0 - 155.0 | singlet | Boc carbonyl carbon |

| ¹³C | 170.0 - 180.0 | singlet | Pyrrolidine dione carbonyl carbons |

| ¹³C | 40.0 - 65.0 | various | Pyrrolidine ring carbons |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like N-Boc-pyrrolidine-2,4-diones. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). rsc.org This allows for the direct determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the molecular formula can be confirmed. For instance, the calculated mass for the protonated molecule of a C19H34N2O5 compound is 371.2573, and an experimental finding of 371.2579 would confirm this composition. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller, characteristic fragment ions. The fragmentation pattern of N-Boc-pyrrolidine-2,4-diones can reveal the loss of the Boc group, cleavage of the pyrrolidine ring, and other structurally informative fragmentations.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z (example) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₆NO₄⁺ | 214.1074 | ~214.1 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₄⁺ | 236.0893 | ~236.1 |

Note: The molecular formula of this compound is C₁₀H₁₅NO₄. achemblock.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains.

Key expected vibrational frequencies include:

C=O stretching: Strong absorption bands corresponding to the carbonyl groups of the dione and the urethane (B1682113) (Boc group). The dione carbonyls may show two distinct bands due to symmetric and asymmetric stretching. These typically appear in the region of 1650-1800 cm⁻¹. rdd.edu.iq For related succinimide (B58015) structures, these peaks are prominent. rsc.org

C-N stretching: This absorption is usually found in the 1000-1350 cm⁻¹ region.

C-H stretching: Bands for the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-O stretching: Absorptions corresponding to the C-O bonds of the Boc group will also be present.

The precise positions of these bands can provide subtle information about the molecular environment and any intermolecular interactions, such as hydrogen bonding. bohrium.com

Table 3: Characteristic IR Absorption Frequencies for N-Boc-pyrrolidine-2,4-diones

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (Dione) | C=O stretch | 1700 - 1780 |

| Carbonyl (Boc) | C=O stretch | 1680 - 1720 |

| Alkane | C-H stretch | 2850 - 3000 |

| Amide/Urethane | C-N stretch | 1000 - 1350 |

X-ray Diffraction Analysis for Solid-State Structural Confirmation

Chromatographic Techniques for Purity Assessment and Chiral Separation (HPLC, LCMS)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of enantiomers if the molecule is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a compound. nih.gov A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), a chromatogram is obtained where the area of the main peak relative to the total area of all peaks gives a measure of the purity. researchgate.net Different column types and mobile phase compositions can be employed to achieve optimal separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique not only allows for the assessment of purity but also provides molecular weight information for each separated component, aiding in the identification of impurities.

Chiral Separation: Since this compound possesses a chiral center at the 5-position, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial for studying their distinct biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. researchgate.netnih.gov The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. The development of a successful chiral separation method often involves screening different types of chiral columns and mobile phases. nih.gov Derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a standard (achiral) HPLC column. researchgate.net

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC (Reversed-Phase) | Purity Assessment | C18 column, mobile phase of water/acetonitrile or water/methanol with additives like TFA. nih.gov |

| LC-MS | Purity Assessment and Impurity Identification | Combination of HPLC with an ESI or APCI mass spectrometer. bldpharm.com |

| Chiral HPLC | Enantiomeric Separation | Chiral stationary phase (e.g., polysaccharide-based), normal or reversed-phase mobile phase. researchgate.netnih.gov |

Computational and Theoretical Investigations of N Boc 5 Methylpyrrolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. For N-Boc-5-methylpyrrolidine-2,4-dione, such calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), to determine its optimized geometry, molecular orbital energies (HOMO-LUMO), and charge distribution.

Although specific data for this compound is scarce, studies on related pyrrolidinones provide insight. For instance, high-level ab initio quantum chemical calculations have been performed for 2- and 3-pyrrolidinone (B1296849) to determine their stable structures and enthalpies of formation using the G3(MP2)//B3LYP composite method. researchgate.net Such studies establish a methodological precedent for accurately computing the energetic properties of this class of compounds.

A key feature of the pyrrolidine-2,4-dione (B1332186) moiety is its potential for tautomerism. The dione (B5365651) form can exist in equilibrium with several enol tautomers. DFT calculations on analogous systems, like 4-acyl pyrazolones, have been used to determine the relative stabilities of various tautomers in different solvents. kashanu.ac.ir These studies show that the relative energies of tautomers can be influenced by factors such as intramolecular hydrogen bonding and solvent polarity. kashanu.ac.ir For this compound, at least three potential tautomers could be considered, and their relative stabilities would be a primary focus of any detailed computational analysis.

Table 1: Potential Tautomers of the Pyrrolidine-2,4-dione Ring

| Tautomer Name | Description |

| 2,4-dione | The diketo form. |

| 4-hydroxy-Δ³-pyrrolin-2-one | Enol form with a double bond between C3 and C4. |

| 2-hydroxy-Δ¹-pyrrolin-4-one | Enol form with a double bond between N1 and C2. |

This table represents potential tautomers for theoretical investigation.

Mechanistic Studies of Reactions Involving the Pyrrolidine-2,4-dione Core and N-Boc Group

Computational studies are invaluable for elucidating reaction mechanisms, identifying transition states, and explaining selectivity. For this compound, mechanistic investigations would likely focus on reactions at the acidic C5-proton, the two carbonyl groups, and reactions involving the cleavage of the N-Boc group.

DFT calculations have been employed to explore the reaction mechanism between a 3-pyrrolin-2-one derivative and an amine, detailing the potential energy surface and identifying the pathway with the lowest activation energy. nih.gov Such studies on related pyrrolidine-2,3-diones have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product. nih.gov These findings suggest that computational modeling of nucleophilic attacks on the carbonyls of this compound would provide critical insights into its reactivity.

The N-Boc group itself is a subject of mechanistic studies, particularly its acid-catalyzed removal. While often straightforward, the precise mechanism can be complex. The cleavage proceeds via the formation of a tert-butyl cation, and computational models can predict the stability of intermediates and transition states involved in this deprotection step. organic-chemistry.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound dictates how it interacts with other molecules. Conformational analysis, often performed using a combination of molecular mechanics and DFT, is crucial for understanding its shape and the stereochemical outcomes of its reactions.

The five-membered pyrrolidine (B122466) ring is not planar and exists in various envelope and twist conformations. The substituents—the methyl group at C5 and the bulky N-Boc group—will significantly influence the preferred conformation and the barrier to ring inversion. NMR spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for studying the conformational dynamics of lactams. nih.gov

Furthermore, the N-Boc group introduces another layer of conformational complexity due to rotation around the N-C(O) bond. Studies on N-Boc-protected lactams have shown that stereoselective alkylation reactions are highly dependent on the conformation of the molecule, which directs the approach of electrophiles. nih.gov For this compound, computational modeling could predict the most stable conformers and thus the likely stereochemical outcome of reactions at the C5 position.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies (if applicable to derivatives)

While this compound is primarily a building block, its derivatives, which often fall under the class of tetramic acids, are known for a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. frontiersin.org In silico methods are frequently used to guide the design and optimization of these derivatives.

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. For example, derivatives of pyrrolidine-2,3-dione (B1313883) have been identified as potential inhibitors of the Cdk5/p25 complex, implicated in Alzheimer's disease, through computational simulations including molecular docking. nih.gov Similarly, docking studies have been used to understand the binding modes of thiazolidine-2,4-dione derivatives as PTP1B inhibitors for diabetes treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically relate the chemical structure of a series of compounds to their biological activity. A 3D-QSAR study on novel pyrrolidine-2,4-dione derivatives identified key structural features—such as the nature and position of hydrophobic fragments—that enhance their antifungal activity. rsc.org These models provide predictive power for designing more potent analogues.

Table 2: Examples of In Silico Studies on Related Heterocyclic Compounds

| Study Type | Heterocyclic Core | Biological Target/Activity | Key Findings | Reference |

| Molecular Docking | Pyrrolidine-2,3-dione | Cdk5/p25 (Alzheimer's) | Identified four potential inhibitors with stable binding. | nih.gov |

| 3D-QSAR | Pyrrolidine-2,4-dione | Antifungal (Rhizoctonia solani) | Revealed that specific hydrophobic fragments at certain positions increase activity. | rsc.org |

| Molecular Docking | Thiazolidine-2,4-dione | PTP1B (Diabetes) | Elucidated binding interactions within the enzyme's active site. | nih.gov |

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for N-Boc-5-methylpyrrolidine-2,4-dione Synthesis

The principles of green chemistry are increasingly integral to modern synthetic processes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research into the synthesis of this compound should prioritize these aspects. Current industrial syntheses of related pyrrolidine (B122466) structures often rely on high temperatures, pressures, and potentially toxic solvents. researchgate.netvjs.ac.vn A shift towards more environmentally benign methodologies is a critical future direction.

Key areas for development include:

Aqueous Media Synthesis: Exploring the use of water as a solvent presents a significant opportunity for a greener synthesis process. Research on the synthesis of related compounds like N-methylpyrrolidine has demonstrated success in aqueous media using simple, inexpensive catalysts such as potassium carbonate, often at moderate temperatures. researchgate.netvjs.ac.vn Applying this approach could dramatically reduce the environmental footprint by eliminating volatile organic compounds (VOCs).

Catalyst Innovation: The development of efficient and reusable catalysts is paramount. For related heterocyclic syntheses, modified ZSM-5 catalysts have been employed. vjs.ac.vnrsc.org Future work could focus on designing solid-supported catalysts or biocatalysts (enzymes) that can facilitate the cyclization and functionalization steps leading to this compound with high efficiency and selectivity, while also allowing for easy separation and reuse.

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve process efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. rsc.orgnih.gov Synthesizing polysubstituted pyrrolidinones through eco-friendly multicomponent reactions has already proven effective and could be adapted for the target molecule. nih.gov

| Strategy | Conventional Approach | Potential Green Alternative | Key Benefits |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Supercritical CO2, Bio-solvents | Reduced toxicity, improved safety, lower environmental impact. researchgate.net |

| Catalyst | Homogeneous metal catalysts, stoichiometric reagents | Heterogeneous catalysts (e.g., modified zeolites), enzymes | Catalyst reusability, milder reaction conditions, higher selectivity. rsc.org |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, reduced waste, lower energy consumption. nih.gov |

Exploration of Novel Reactivity and Functionalization Pathways

The this compound scaffold possesses multiple sites for chemical modification, offering a rich landscape for exploring novel reactivity and creating diverse molecular architectures. The pyrrolidine ring is a versatile scaffold found in many biologically active compounds. nih.gov

Future research should focus on:

Asymmetric Functionalization: The methylene (B1212753) group at the C3 position, flanked by two carbonyls, is highly acidic and represents a prime target for a variety of C-C and C-X bond-forming reactions. Exploring asymmetric catalysis, such as phase-transfer catalysis, for the alkylation, arylation, or Michael addition at this position could provide enantioselective access to complex derivatives. mdpi.com

Catalytic Dynamic Resolution: For related N-Boc-piperidines, catalytic dynamic resolution of the lithiated intermediate has enabled the highly enantioselective synthesis of 2-substituted derivatives. nih.gov A similar strategy could be developed for this compound, allowing for the dynamic resolution of the C5 stereocenter and the installation of various substituents with high stereocontrol.

Photochemical and Enzymatic Transformations: Combining photochemical C-H activation with enzymatic catalysis offers a modern approach to functionalization under mild conditions. nih.gov This one-pot photoenzymatic strategy could be used to introduce hydroxyl or amino groups at specific positions on the pyrrolidine ring, yielding valuable chiral building blocks. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote selective ring-opening or rearrangement of the dione (B5365651) structure could lead to entirely new molecular scaffolds that are not easily accessible through other means.

| Reactive Site | Potential Reaction Type | Exemplary Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| C3 Methylene | Asymmetric Michael Addition | Nitro-olefins, Cinchona-derived catalysts | Enantioenriched 3,5-disubstituted pyrrolidine-2,4-diones. mdpi.com |

| C5 Position | Catalytic Dynamic Resolution | s-BuLi, chiral ligands (e.g., sparteine surrogates) | Access to either enantiomer of C5-functionalized derivatives. nih.gov |

| Carbonyl Groups | Selective Reduction / Grignard Addition | Chiral reducing agents (e.g., CBS catalyst), organometallics | Diastereoselective synthesis of hydroxylated pyrrolidines. |

| N-Boc Group | Deprotection and N-Functionalization | TFA or HCl, followed by alkyl halides or acyl chlorides | Diverse N-substituted pyrrolidine-2,4-diones. |

Advanced Applications in Materials Science and Catalysis

The rigid, functionalizable core of this compound makes it an intriguing candidate for incorporation into advanced materials and catalytic systems. Pyrrolidine-containing structures have already been explored as components of organocatalysts and functional materials. researchgate.net

Emerging opportunities in this area include:

Polymer Chemistry: The dione functionality can be leveraged for polymerization reactions. After deprotection of the Boc group, the secondary amine could serve as a monomer unit in the synthesis of novel polyamides or other functional polymers. The inherent chirality and rigidity of the monomer could impart unique properties, such as thermal stability or selective recognition, to the resulting polymer.

Organocatalysis: The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis. Future research could involve deprotecting and functionalizing this compound to create novel bifunctional catalysts. For instance, attaching a primary or secondary amine to the scaffold could create catalysts for enamine-based reactions, while incorporating thiourea or squaramide moieties could facilitate hydrogen-bond-donating catalysis.

Coordination Chemistry and MOFs: The two carbonyl oxygens and the deprotected nitrogen atom can act as a tridentate ligand for metal coordination. This opens up possibilities for designing novel metal complexes with potential applications in catalysis or as imaging agents. Furthermore, the molecule could be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), creating porous materials with tailored cavities for gas storage, separation, or heterogeneous catalysis.

Integration with High-Throughput Synthesis and Screening Methodologies

The progression of drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. thermofisher.cn this compound is an ideal core structure for generating such libraries due to its multiple points for diversification.

Future directions should capitalize on:

Automated, Miniaturized Synthesis: Technologies like acoustic dispensing allow for the synthesis of compound libraries on a nanomole scale in high-density formats (e.g., 1536-well plates). nih.gov This approach dramatically reduces reagent consumption and waste, making the exploration of chemical space more efficient and sustainable. nih.gov this compound could be used as a starting scaffold, with a diverse set of building blocks added robotically to generate a large library of derivatives.

On-Bead Combinatorial Synthesis: For generating extremely large libraries (millions to billions of compounds), on-bead synthesis methods are powerful. nih.govchemrxiv.org The this compound core could be attached to a solid support, followed by combinatorial diversification at its reactive sites.

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened against biological targets or for specific material properties. Platforms utilizing fiber-optic array scanning technology (FAST) can screen millions of bead-based compounds per minute. nih.govchemrxiv.org Integrating the synthesis of this compound-based libraries with HTS would create a powerful engine for discovering novel bioactive molecules or functional materials. nih.gov

| Methodology | Description | Application for the Target Compound | Key Advantage |

|---|---|---|---|

| Acoustic Dispensing Synthesis | Uses sound waves to transfer nanoliter volumes of reagents for parallel synthesis in microplates. nih.gov | Rapid generation of a 1000+ member library of derivatives for initial screening. | Drastic miniaturization, speed, and reduced waste. nih.gov |

| On-Bead Combinatorial Synthesis | Compounds are built on microscopic polymer beads, with each bead holding a unique structure. | Creation of a "one-bead, one-compound" library with millions of unique derivatives. | Massive library size for comprehensive screening. nih.gov |

| Fiber-Optic Array Scanning (FAST) | An ultra-high-throughput screening method that scans bead-based libraries for fluorescently labeled targets. chemrxiv.org | Screening the on-bead library against protein targets to find high-affinity binders. | Screening speed of millions of compounds per minute. nih.govchemrxiv.org |

Q & A

Q. Basic Purification Protocol

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate unreacted intermediates.

- Recrystallization : Ethanol/water mixtures (7:3) enhance crystal formation for high-purity isolates (>95%) .

Pitfalls : Avoid prolonged exposure to acidic conditions, which may cleave the Boc group.

How can regioselectivity challenges in derivatization be addressed?

Advanced Functionalization Approach

Derivatization at the 3-position often competes with 5-methyl substitution. Strategies include:

- Directed Lithiation : Use LDA or n-BuLi at −78°C to selectively deprotonate the 3-position, enabling alkylation or halogenation .

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers) to direct electrophilic attacks .

What computational tools predict the reactivity of this compound in drug design?

Q. Advanced Modeling Techniques

- DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with thiazolidinedione-binding pockets) using AutoDock Vina .

How does the Boc group influence stability under varying pH and temperature?

Q. Stability Profiling

- Acidic Conditions : Boc deprotection occurs rapidly below pH 3 (e.g., TFA/water mixtures).

- Thermal Stability : Decomposes above 150°C; store at −20°C in inert atmospheres to prevent degradation .

What strategies mitigate low yields in cyclization steps?

Q. Advanced Reaction Optimization

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yields by 15–20% .

How are biological activities of derivatives assessed in preclinical studies?

Q. Methodological Framework

- In Vitro Assays : Screen for anti-diabetic activity via PPAR-γ receptor binding (IC₅₀ < 10 µM) .

- ADMET Prediction : Use SwissADME to evaluate solubility (LogP ~1.5) and cytochrome P450 interactions .

How to reconcile contradictions between experimental and theoretical spectral data?

Q. Validation Workflow

- Benchmarking : Compare experimental IR/NMR with Gaussian-calculated spectra (B3LYP/6-31G* basis set) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex mixtures .

What are best practices for scaling up synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.